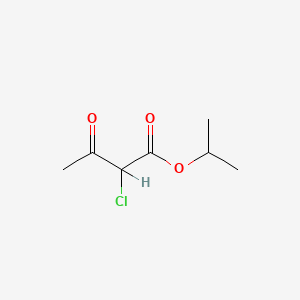Isopropyl 2-chloroacetoacetate
CAS No.: 70697-72-2
Cat. No.: VC3918856
Molecular Formula: C7H11ClO3
Molecular Weight: 178.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70697-72-2 |
|---|---|
| Molecular Formula | C7H11ClO3 |
| Molecular Weight | 178.61 g/mol |
| IUPAC Name | propan-2-yl 2-chloro-3-oxobutanoate |
| Standard InChI | InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(8)5(3)9/h4,6H,1-3H3 |
| Standard InChI Key | XHUMMHPAJGZLFR-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C(C(=O)C)Cl |
| Canonical SMILES | CC(C)OC(=O)C(C(=O)C)Cl |
Introduction
Chemical Identity and Structural Characteristics
Isopropyl 2-chloroacetoacetate belongs to the class of α-chlorocarbonyl compounds, characterized by a chlorine atom adjacent to a carbonyl group. This structural motif confers heightened electrophilicity, facilitating nucleophilic substitutions and additions . The compound’s IUPAC name, 2-chloro-1-methylethyl acetate, reflects its isopropyl ester backbone and chloroacetyl functional group. Key identifiers include:
-
CAS Registry: 105-48-6
-
Molecular Formula: C₅H₉ClO₂
-
Molecular Weight: 136.58 g/mol
-
Boiling Point: 149–150°C (lit.)
Spectroscopic data, including FTIR and NMR, confirm the presence of characteristic absorption bands for the ester carbonyl (≈1740 cm⁻¹) and C-Cl (≈750 cm⁻¹) groups . The chlorine atom’s electron-withdrawing effect polarizes the carbonyl, enhancing reactivity toward amines, alcohols, and other nucleophiles .
Synthesis and Catalytic Optimization
Esterification with Lanthanum Dodecyl Sulfate (LDDS)
The most efficient synthesis route involves esterifying chloroacetic acid with isopropanol using LDDS, a water-tolerant Lewis acid catalyst . Optimized conditions include:
-
Molar Ratio (Isopropanol:Chloroacetic Acid): 1.2:1
-
Catalyst Loading: 1.0% (relative to chloroacetic acid)
-
Reaction Time: 2.5 hours
-
Water-Carrying Agent: 5 mL cyclohexane
Under these conditions, the reaction achieves a 98.3% conversion rate, outperforming traditional Brønsted acids like sulfuric acid. LDDS’s stability in aqueous environments and reusability (up to five cycles without significant activity loss) make it an industrially viable catalyst .
Comparative Analysis of Catalysts
| Catalyst Type | Conversion Rate (%) | Reaction Time (h) | Reusability |
|---|---|---|---|
| LDDS | 98.3 | 2.5 | Excellent |
| H₂SO₄ | 95.1 | 3.0 | Poor |
| Zeolite H-Y | 89.4 | 4.0 | Moderate |
| Ionic Liquids | 92.7 | 3.5 | Good |
LDDS’s superiority stems from its dual acid-surfactant properties, which enhance mass transfer and reduce side reactions .
Physicochemical Properties and Reactivity
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 149–150°C |
| Density (25°C) | 1.096 g/mL |
| Refractive Index (n₀) | 1.419 |
| Flash Point | 71°C (closed cup) |
| Solubility in Water | 2.1 g/L (20°C) |
The compound’s low water solubility and high vapor pressure (≈0.8 kPa at 25°C) necessitate careful handling to prevent inhalation exposure .
Reactivity Profile
-
Nucleophilic Substitution: The chlorine atom undergoes facile displacement with amines, yielding acetamide derivatives . For example, reaction with isopropylamine produces N-isopropyl-2-chloroacetamide (CAS 2895-21-8) .
-
Ester Hydrolysis: In acidic or basic media, the ester hydrolyzes to chloroacetic acid and isopropanol. Alkaline conditions accelerate hydrolysis, generating chloride ions .
-
Polymerization: Under radical initiators, the α-chloroester participates in chain-growth polymerization, forming poly(acrylic acid) analogs .
Industrial and Research Applications
Agrochemicals
Isopropyl 2-chloroacetoacetate serves as a precursor to herbicides such as VEL-5051 and CGA-92194, which inhibit acetolactate synthase in weeds . Its derivatives also function as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll biosynthesis in plants .
Pharmaceuticals
The compound is a key intermediate in synthesizing xanthine-based vasodilators (e.g., doxophylline) and antineoplastic agents. Chloroacetylation of amine groups enhances drug bioavailability and reduces toxicity .
Materials Science
In polymer chemistry, it acts as a crosslinking agent for starch ethers, improving wet strength in paper coatings . Its incorporation into polyurethane foams enhances flame retardancy due to chlorine’s radical-scavenging properties.
Comparative Analysis with Analogous Esters
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Primary Use |
|---|---|---|---|---|
| Isopropyl 2-Chloroacetoacetate | C₅H₉ClO₂ | 149–150 | 1.096 | PPO Inhibitors |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 143–145 | 1.158 | Solvents |
| Methyl Chloroacetate | C₃H₅ClO₂ | 129–131 | 1.233 | Pharmaceutical Intermediates |
| Butyl Chloroacetate | C₆H₁₁ClO₂ | 167–169 | 1.072 | Plasticizers |
The isopropyl derivative’s balanced volatility and steric hindrance make it ideal for controlled-release formulations.
Recent Advances and Future Directions
Recent studies focus on green chemistry approaches, such as enzymatic esterification using lipases, to reduce energy consumption . Additionally, metal-organic frameworks (MOFs) functionalized with sulfonic acid groups show promise as recyclable catalysts. Future research aims to expand its role in biodegradable polymers and targeted drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume